molecular formula C12H13ClN6O2 B2581307 6-(4-(5-chloropyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 2320605-76-1

6-(4-(5-chloropyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2581307
CAS No.: 2320605-76-1
M. Wt: 308.73
InChI Key: PXXNHTQUTJBGDL-UHFFFAOYSA-N
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Description

6-(4-(5-chloropyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloropyrimidine moiety linked to a piperazine ring, which is further connected to a pyrimidine-2,4-dione structure. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(5-chloropyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:

  • Formation of the Chloropyrimidine Intermediate: : The initial step involves the chlorination of a pyrimidine derivative to introduce the chlorine atom at the 5-position. This can be achieved using reagents such as phosphorus oxychloride (POCl₃) under reflux conditions.

  • Piperazine Coupling: : The chloropyrimidine intermediate is then reacted with piperazine. This step often requires a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction, typically conducted in a polar aprotic solvent like dimethylformamide (DMF).

  • Cyclization to Form Pyrimidine-2,4-dione: : The final step involves the cyclization of the intermediate to form the pyrimidine-2,4-dione structure. This can be achieved through a condensation reaction using urea or a similar reagent under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the chloropyrimidine moiety, potentially converting it to an amine derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-(5-chloropyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules

Biology

This compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it a useful tool in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer, bacterial infections, and neurological disorders. The compound’s ability to modulate biological pathways makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 6-(4-(5-chloropyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding, the compound may act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure with a bromine atom instead of chlorine.

    6-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure with a fluorine atom instead of chlorine.

    6-(4-(5-methylpyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 6-(4-(5-chloropyrimidin-2-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom can enhance its ability to participate in certain chemical reactions and may also affect its binding affinity to biological targets.

Properties

IUPAC Name

6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN6O2/c13-8-6-14-11(15-7-8)19-3-1-18(2-4-19)9-5-10(20)17-12(21)16-9/h5-7H,1-4H2,(H2,16,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXNHTQUTJBGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)NC(=O)N2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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